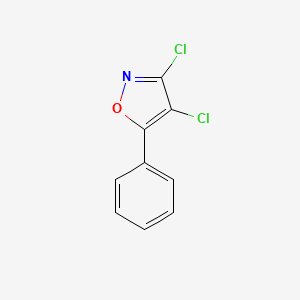

3,4-Dichloro-5-phenylisoxazole

Description

Structure

3D Structure

Properties

CAS No. |

10557-75-2 |

|---|---|

Molecular Formula |

C9H5Cl2NO |

Molecular Weight |

214.04 g/mol |

IUPAC Name |

3,4-dichloro-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H |

InChI Key |

HGMZDADYWFFVOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dichloro 5 Phenylisoxazole and Its Analogues

Regioselective Synthesis of 3,4-Dichloro-5-phenylisoxazole

Regioselective control is paramount in the synthesis of asymmetrically substituted isoxazoles. The following subsections outline strategies that have been developed to specifically construct the this compound scaffold.

Strategies Involving Nucleophilic Acyl Substitution for Isoxazole (B147169) Ring Formation

While the classic Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine is a fundamental method for isoxazole synthesis, it often suffers from a lack of regioselectivity. nih.gov More controlled approaches involving nucleophilic acyl substitution can provide a clearer pathway. One such strategy involves the reaction of enaminones with hydroxylamine. In the presence of a strong base, hydroxylamine forms an aminohydroxy anion which acts as an O-nucleophile, attacking the β-position of the enaminone. This is followed by an intramolecular cyclization and elimination of water to yield the isoxazole ring. nanobioletters.com By carefully selecting the substitution pattern of the starting enaminone, this method can, in principle, be adapted to control the final substitution of the isoxazole product.

Copper-Catalyzed Cycloaddition Approaches: Emphasis on Nitrile Oxide Chemistry

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most effective and widely used methods for constructing the isoxazole ring. rsc.orgnih.gov However, the uncatalyzed version of this reaction can suffer from low yields and a lack of regioselectivity, often producing a mixture of 3,5- and 5,3-disubstituted isomers. acs.org The introduction of copper(I) catalysts has revolutionized this approach, enabling the reaction to proceed with high regioselectivity, typically favoring the formation of the 3,5-disubstituted isoxazole. acs.orgnih.gov

This copper-catalyzed "click" reaction involves the in situ generation of a copper(I) acetylide, which then reacts with a nitrile oxide. acs.org For the synthesis of this compound, this would conceptually involve the reaction of benzonitrile oxide (the 1,3-dipole) with a 1,2-dichloroacetylene derivative. The nitrile oxide itself is typically generated in situ from the corresponding aldoxime to avoid its rapid dimerization. acs.org The copper-catalyzed approach is advantageous due to its mild reaction conditions, tolerance of various functional groups, and ability to be performed in aqueous solvents. acs.org

| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Catalyst | Product Type | Key Advantage |

| Nitrile Oxide (in situ) | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | High Regioselectivity |

| Aldoxime | Terminal Alkyne | Copper(I) | 3,5-Disubstituted Isoxazole | One-pot procedure |

Reactions of Dihaloformaldoximes with Alkyne Derivatives

A highly direct and efficient method for synthesizing 3-halo-substituted isoxazoles involves the reaction of dihaloformaldoximes with terminal alkynes. A tandem synthesis has been developed that utilizes 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. acs.org This approach successfully circumvents the potential drawbacks of traditional 1,3-dipolar cycloadditions. acs.org

In the context of this compound, this strategy would involve the reaction of a copper(I) derivative of a chloro(phenyl)acetylene with dichloroformaldoxime. Alternatively, the reaction of copper(I) phenylacetylide with a trichlorinated oxime precursor could be envisioned. This method provides a powerful tool for the direct installation of the desired halogen atoms onto the isoxazole core. acs.org

Halogenation Protocols for Pre-formed Isoxazole Scaffolds

An alternative to constructing the ring with the desired substituents in place is the post-synthesis functionalization of a pre-formed isoxazole scaffold. This involves the direct halogenation of a simpler precursor, such as 5-phenylisoxazole. Electrophilic halogenation of the isoxazole ring can be achieved using various reagents. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) or bromine can produce 4-halo-3,5-disubstituted isoxazoles in good to excellent yields under mild conditions. nih.gov This demonstrates that the 4-position of the isoxazole ring is susceptible to electrophilic attack. To achieve the 3,4-dichloro substitution pattern on a 5-phenylisoxazole core, a sequential or one-pot chlorination protocol would be required, using potent chlorinating agents while carefully controlling the reaction conditions to manage regioselectivity.

Modern Approaches to Isoxazole Ring Construction for Derivatives

Beyond the synthesis of the specific target molecule, modern organic chemistry has produced novel methods for constructing the isoxazole ring, which are applicable to a wide range of derivatives.

Nitrosation of Gem-dihalocyclopropanes

A notable modern approach for the synthesis of isoxazoles involves the reaction of gem-dihalocyclopropanes with a nitrosyl cation source. acs.org For example, the nitrosation of gem-dichloro(alkyl)cyclopropanes with the complex NOCl·2SO3 has been shown to yield alkyl-5-chloroisoxazoles in high yields. researchgate.net This reaction proceeds via electrophilic attack of the nitrosonium cation on the cyclopropane ring, inducing a ring-opening and subsequent cyclization/rearrangement cascade to form the isoxazole heterocycle. This method is particularly useful for synthesizing 5-chloroisoxazoles. The reaction of 2-aryl-1,1-dichlorocyclopropanes with a nitrosating agent provides a direct route to 3-aryl-5-chloroisoxazoles, demonstrating the utility of this transformation for creating substituted isoxazole systems. researchgate.net

| Starting Material | Reagent | Key Intermediate | Product | Reference |

| 2-Aryl-1,1-dichlorocyclopropane | NOCl·2SO3 | Ring-opened carbocation | 3-Aryl-5-chloroisoxazole | researchgate.net |

| Gem-dibromoarylcyclopropane | NOCl·(SO3)n | Ring-opened carbocation | 3-Aryl-5-bromoisoxazole | acs.org |

C-Chlorooxime Condensation with α,β-Unsaturated Ketones

The condensation of C-chlorooximes with α,β-unsaturated ketones represents a valuable method for the synthesis of 3,4,5-trisubstituted isoxazoles. This approach involves the reaction of a hydroximoyl chloride (C-chlorooxime) with an α,β-unsaturated ketone in the presence of a base. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, where the nitrile oxide, generated in situ from the C-chlorooxime, reacts with the double bond of the ketone to form the isoxazole ring.

This methodology allows for the introduction of a wide range of substituents at the 3, 4, and 5-positions of the isoxazole ring, depending on the starting materials. For the synthesis of this compound, a dichlorinated C-chlorooxime precursor would be required to react with a phenyl-substituted α,β-unsaturated ketone. The regioselectivity of the cycloaddition is a key aspect of this method, often leading to the preferential formation of a single isomer.

Microwave-Assisted 1,3-Dipolar Cycloaddition Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in various chemical transformations. In the context of isoxazole synthesis, microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions. semanticscholar.orgresearchgate.netcrossref.orgjst.go.jp This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes.

The synthesis of phenylisoxazole derivatives via microwave-assisted 1,3-dipolar cycloaddition has been reported to be an efficient, metal-free method. semanticscholar.orgresearchgate.netcrossref.org In a typical procedure, an aldoxime is treated with an oxidant in the presence of a dipolarophile (e.g., an alkyne or alkene) under microwave irradiation. This in situ generation of the nitrile oxide followed by its rapid cycloaddition leads to the formation of the isoxazole ring with good to excellent yields, ranging from 30% to 93%. semanticscholar.orgresearchgate.net This method's efficiency and high yield make it an attractive approach for the synthesis of a library of isoxazole derivatives for various applications. mdpi.com

| Phenylisoxazole Derivative | Yield (%) |

| 3-(4-Methoxyphenyl)-5-phenylisoxazole | 93 |

| 3-(4-Chlorophenyl)-5-phenylisoxazole | 85 |

| 3-(4-Nitrophenyl)-5-phenylisoxazole | 78 |

| 5-Phenyl-3-(p-tolyl)isoxazole | 90 |

Table 1: Examples of Phenylisoxazole Derivatives Synthesized via Microwave-Assisted 1,3-Dipolar Cycloaddition.

Palladium-Catalyzed Ortho-C-H Iodination Directed by Amide Auxiliaries

Palladium-catalyzed C-H activation and functionalization have become indispensable tools in modern organic synthesis for the construction of complex molecules. Specifically, the ortho-C-H iodination of aromatic and heteroaromatic compounds provides a direct route to valuable intermediates. The use of a directing group, such as an amide auxiliary, allows for high regioselectivity in these transformations.

This methodology has been successfully applied to a wide range of heterocycles, including isoxazoles. nih.gov The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and an iodine source, with the amide auxiliary directing the iodination to the ortho position of the aromatic ring. nih.gov This method is particularly useful for introducing an iodine atom onto the phenyl ring of a 5-phenylisoxazole core, which can then be used for further cross-coupling reactions to introduce additional complexity. The development of catalytic systems that use molecular iodine as the sole oxidant enhances the practicality of this reaction. nih.gov

| Substrate | Product | Yield (%) |

| N-(pyridin-2-yl)benzamide | N-(pyridin-2-yl)-2-iodobenzamide | 85 |

| N-(pyrimidin-2-yl)benzamide | N-(pyrimidin-2-yl)-2-iodobenzamide | 78 |

| N-(thiazol-2-yl)benzamide | N-(thiazol-2-yl)-2-iodobenzamide | 92 |

Table 2: Examples of Pd-Catalyzed Ortho-C-H Iodination of Heterocycles Directed by an Amide Auxiliary.

Dehydrogenative Borylation and Electrophilic Arene Borylation in Isoxazole Derivatization

Borylation reactions are fundamental in organic chemistry for the synthesis of organoboron compounds, which are versatile building blocks in cross-coupling reactions. Dehydrogenative borylation and electrophilic arene borylation are two key strategies for the C-H borylation of arenes and heteroarenes.

Intramolecular electrophilic C–H borylation using electrophilic boranes is a transition-metal-free method for forming C–B bonds. rsc.org This reaction can proceed through different mechanisms, including electrophilic aromatic substitution. rsc.org This approach can be applied to the derivatization of the phenyl ring in 5-phenylisoxazole systems, allowing for the regioselective installation of a boronic acid group. rsc.org

Rhodium-catalyzed ortho-selective C-H borylation of N-functionalized arenes provides another powerful tool for the derivatization of isoxazole-containing compounds. thieme-connect.de The use of specific ligands can direct the borylation to the ortho position of an N-functionalized arene, which could be the phenyl ring of a 5-phenylisoxazole derivative. The resulting boronate esters are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of substituents.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of more complex molecules with potential applications in various fields. Derivatization and functionalization strategies focus on modifying the phenyl moiety and manipulating the substituents on the isoxazole ring.

Chemical Modifications at the Phenyl Moiety

The phenyl group at the 5-position of the isoxazole ring offers a prime site for chemical modifications. Various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to introduce a diverse range of substituents onto the phenyl ring. For these reactions to be feasible, the phenyl ring must first be functionalized with a suitable handle, such as a halide or a boronic acid derivative.

The palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position with aryl iodides has been achieved, providing a direct method to introduce aryl groups. nih.gov Furthermore, methods like the ortho-C-H iodination discussed previously can be used to introduce an iodine atom onto the phenyl ring, which can then participate in various cross-coupling reactions. nih.gov These modifications allow for the synthesis of a library of this compound analogues with varying electronic and steric properties, which is crucial for structure-activity relationship studies.

Manipulation of Substituents for Generation of Complex Derivatives

The chlorine atoms at the 3 and 4-positions of the isoxazole ring are also amenable to manipulation, although their reactivity can be influenced by the electronic nature of the isoxazole ring. Nucleophilic aromatic substitution reactions can potentially be used to replace the chlorine atoms with other functional groups, such as amines, alkoxides, or thiols. However, the electron-deficient nature of the isoxazole ring is a key factor in the feasibility of such substitutions.

Formation of Conjugates with Biologically Relevant Moieties

The conjugation of this compound to biologically active molecules is a key strategy for developing targeted therapeutics and molecular probes. This process involves the covalent linkage of the isoxazole scaffold to moieties such as peptides, carbohydrates, or oligonucleotides, thereby combining the pharmacological properties of the isoxazole with the specific targeting or biological function of the appended molecule. Methodologies for achieving this conjugation can be broadly categorized into two approaches: functionalization of the core isoxazole structure to introduce a reactive handle, or direct reaction with a biomolecule, leveraging the inherent reactivity of the isoxazole ring or its substituents.

A primary strategy for conjugating this compound involves the introduction of a functional group that can readily react with a corresponding group on a biomolecule. This can be achieved by modifying the phenyl ring or by substitution of the chlorine atoms. For instance, nitration of the phenyl ring followed by reduction can introduce an amino group, which can then form an amide bond with a carboxylic acid on a peptide. Alternatively, the chloro substituents may undergo nucleophilic substitution reactions with suitable linkers containing terminal reactive groups.

One of the most powerful and widely used techniques for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. To utilize this method, the this compound would first need to be derivatized with either an azide or an alkyne group.

Conjugation with Peptides

Peptides are attractive targeting moieties due to their high specificity for biological receptors. The most common method for conjugating small molecules like this compound to peptides is through the formation of a stable amide bond. nih.govresearchgate.net This requires one of the molecules to have a carboxylic acid group and the other an amino group.

Methodology:

Functionalization of this compound: A carboxylic acid group can be introduced onto the phenyl ring of the isoxazole through methods such as Friedel-Crafts acylation followed by oxidation.

Peptide Synthesis: The peptide is typically synthesized with a free N-terminal amine or a lysine residue with a free amine in its side chain.

Amide Coupling: The carboxylated isoxazole derivative is then coupled to the peptide's free amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). luxembourg-bio.com

| Reactant 1 | Reactant 2 | Coupling Reagent | Product | Linkage |

| Isoxazole-COOH | Peptide-NH2 | EDC/NHS | Isoxazole-Peptide Conjugate | Amide |

| Isoxazole-NH2 | Peptide-COOH | DCC/HOBt | Isoxazole-Peptide Conjugate | Amide |

This table illustrates common reactants and coupling agents for the formation of isoxazole-peptide conjugates.

Conjugation with Carbohydrates

Carbohydrate conjugates can improve the pharmacokinetic properties of a drug and can be used for targeting specific lectin receptors on cell surfaces. google.com The conjugation of this compound to carbohydrates can be achieved through various methods, including the formation of glycosidic bonds or by using click chemistry. frontiersin.org

Methodology via Click Chemistry:

Functionalization of Carbohydrate: A carbohydrate molecule is modified to contain a terminal alkyne or azide group. For example, a propargyl group (containing an alkyne) can be introduced at an anomeric position.

Functionalization of this compound: The phenyl ring of the isoxazole is functionalized with a complementary azide or alkyne group.

Cycloaddition: The two functionalized molecules are then reacted together in the presence of a copper(I) catalyst to form the triazole-linked glycoconjugate.

| Isoxazole Derivative | Carbohydrate Derivative | Catalyst | Product | Linkage |

| Isoxazole-Azide | Carbohydrate-Alkyne | Cu(I) | Isoxazole-Triazole-Carbohydrate | Triazole |

| Isoxazole-Alkyne | Carbohydrate-Azide | Cu(I) | Isoxazole-Triazole-Carbohydrate | Triazole |

This table outlines the components for synthesizing isoxazole-carbohydrate conjugates using click chemistry.

Conjugation with Oligonucleotides

Conjugation to oligonucleotides can facilitate the delivery of therapeutic nucleic acids or be used to develop diagnostic probes. nih.govnih.gov Similar to other biomolecules, click chemistry is a preferred method for creating stable isoxazole-oligonucleotide conjugates.

Methodology:

Oligonucleotide Synthesis: During solid-phase synthesis, a modified phosphoramidite containing a reactive group, such as an alkyne, is incorporated into the oligonucleotide chain, typically at the 5' or 3' terminus.

Functionalization of this compound: An azide group is introduced onto the phenyl ring of the isoxazole.

Conjugation: The azide-modified isoxazole is reacted with the alkyne-modified oligonucleotide, often while the oligonucleotide is still on the solid support, using a copper(I) catalyst.

| Isoxazole Derivative | Oligonucleotide Modification | Reaction Type | Product |

| Azido-Isoxazole | Alkyne-Oligonucleotide | CuAAC | Isoxazole-Oligonucleotide Conjugate |

| Alkyne-Isoxazole | Azido-Oligonucleotide | CuAAC | Isoxazole-Oligonucleotide Conjugate |

This table summarizes the strategy for conjugating this compound to oligonucleotides via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reactivity and Transformational Chemistry of 3,4 Dichloro 5 Phenylisoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The reactivity of the isoxazole ring in 3,4-dichloro-5-phenylisoxazole towards electrophilic and nucleophilic attack is dictated by the electronic properties of its substituents. The phenyl group at the C5 position and the two chlorine atoms at the C3 and C4 positions create a unique electronic environment that governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the isoxazole ring is less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the position of attack is directed by the existing substituents. For this compound, the isoxazole ring itself is deactivated towards electrophilic attack. However, the phenyl group at C5 can undergo electrophilic substitution. The isoxazole ring acts as a deactivating, meta-directing group in this context.

| Reactant | Product(s) | Conditions |

| This compound + HNO₃/H₂SO₄ | 3,4-dichloro-5-(3-nitrophenyl)isoxazole | Standard nitrating conditions |

| This compound + Br₂/FeBr₃ | 3,4-dichloro-5-(3-bromophenyl)isoxazole | Standard brominating conditions |

Table 1: Predicted Electrophilic Substitution Reactions on the Phenyl Ring

Nucleophilic Aromatic Substitution:

The presence of two electron-withdrawing chlorine atoms on the isoxazole ring at positions C3 and C4 significantly activates these positions for nucleophilic aromatic substitution (SNAr). The electron density at these carbons is reduced, making them susceptible to attack by nucleophiles. The position of nucleophilic attack would be influenced by the relative stability of the Meisenheimer-like intermediate. Computational studies on similar systems suggest that the C4 position is generally more susceptible to nucleophilic attack in 4-haloisoxazoles.

| Nucleophile | Potential Product(s) |

| Sodium methoxide (B1231860) (NaOMe) | 3-chloro-4-methoxy-5-phenylisoxazole or 4-chloro-3-methoxy-5-phenylisoxazole |

| Ammonia (NH₃) | 3-chloro-4-amino-5-phenylisoxazole or 4-chloro-3-amino-5-phenylisoxazole |

| Sodium hydrosulfide (B80085) (NaSH) | 3-chloro-4-mercapto-5-phenylisoxazole or 4-chloro-3-mercapto-5-phenylisoxazole |

Table 2: Potential Nucleophilic Substitution Reactions

Chemical Stability and Lability of the Isoxazole Nucleus under Varied Conditions

The stability of the isoxazole ring is a critical factor in its synthetic utility and biological activity. The N-O bond is the most labile part of the ring and is susceptible to cleavage under various conditions.

The stability of isoxazoles is pH-dependent. Under strongly acidic or basic conditions, the ring can undergo hydrolysis, although it is generally stable at neutral pH. The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, can influence the rate of hydrolysis by affecting the electron density of the ring.

| Condition | Observed Lability | Potential Products |

| Strong Acid (e.g., conc. HCl, heat) | Potential for hydrolysis and ring opening | β-dicarbonyl compounds or their derivatives |

| Strong Base (e.g., NaOH, heat) | Susceptible to ring cleavage | α-cyanoketone derivatives |

| Neutral pH (aqueous) | Generally stable | No significant degradation |

| Elevated Temperature | Thermally stable to a certain extent, but prolonged heating can lead to decomposition | Complex mixture of degradation products |

Table 3: Predicted Stability of this compound under Varied Conditions

Ring-Opening and Rearrangement Pathways

The cleavage of the N-O bond in the isoxazole ring is a key transformation that can be initiated by various reagents and conditions, leading to a variety of useful synthetic intermediates.

Mechanistic studies on the ring scission of isoxazoles have revealed several pathways. One common mechanism involves the deprotonation at the C3 position, followed by elimination to cleave the N-O bond. However, in this compound, the C3 position is substituted with a chlorine atom, precluding this specific pathway.

An alternative mechanism involves reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Na/NH₃). The initial product of this reduction is a β-amino enone. For this compound, this would lead to the formation of (Z)-3-amino-2,3-dichloro-1-phenylprop-2-en-1-one.

Another pathway for ring opening is through photolysis. UV irradiation of isoxazoles can lead to the formation of a vinyl nitrene intermediate, which can then rearrange to form various products, including azirines and oxazoles.

Utility of Isoxazoles as Synthons in Complex Organic Synthesis

The ability of the isoxazole ring to be unmasked to reveal other functional groups makes it a valuable synthon in organic synthesis. The masked functionality is typically a β-dicarbonyl or a related derivative.

The this compound moiety can be considered a synthon for a dichlorinated β-amino enone or a dichlorinated β-diketone, depending on the method used for ring opening. These highly functionalized intermediates can then be used to construct more complex molecular architectures.

| Ring-Opening Method | Resulting Synthon | Potential Synthetic Applications |

| Reductive Cleavage (e.g., H₂/Pd-C) | Dichlorinated β-amino enone | Synthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles. |

| Hydrolysis (acidic or basic) | Dichlorinated β-diketone | Synthesis of carbocyclic rings, pyrazoles, and other heterocyclic systems. |

Table 4: this compound as a Synthetic Building Block

The presence of the two chlorine atoms offers additional handles for synthetic modification, either before or after the ring-opening step, further expanding the synthetic utility of this particular isoxazole derivative.

Advanced Spectroscopic Characterization Techniques for 3,4 Dichloro 5 Phenylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3,4-Dichloro-5-phenylisoxazole, NMR would provide definitive evidence for the connectivity of the phenyl and dichloroisoxazole rings.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the protons of the phenyl group. The aromatic region of the spectrum would likely display a complex multiplet or a set of multiplets between δ 7.4 and 8.0 ppm.

The protons on the phenyl ring can be categorized as ortho-, meta-, and para-protons relative to the isoxazole (B147169) substituent. The ortho-protons are expected to appear further downfield due to the deshielding effects of the heterocyclic ring. The signals would likely appear as a multiplet around δ 7.8-7.9 ppm, integrating to two protons. The meta- and para-protons are expected to resonate at slightly higher fields, likely in the range of δ 7.4-7.6 ppm, as part of a complex multiplet integrating to three protons. The absence of a proton at position 4 of the isoxazole ring means no signal will be observed for an isoxazole-H, which typically appears around δ 6.6-6.8 ppm in related 5-phenylisoxazole structures. rjpbcs.comrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl H (ortho) | 7.8 – 7.9 | Multiplet (m) | 2H |

| Phenyl H (meta, para) | 7.4 – 7.6 | Multiplet (m) | 3H |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: three for the isoxazole ring and six for the phenyl group (four of which would be unique due to symmetry).

The carbons of the isoxazole ring are highly influenced by the electronegative nitrogen and oxygen atoms, as well as the two chlorine substituents. The C5 carbon, attached to the phenyl group, is expected to resonate around δ 169-172 ppm. rsc.org The C3 and C4 carbons, being directly bonded to chlorine atoms, would have their chemical shifts significantly affected, though specific data for a 3,4-dichloro arrangement is scarce. By analogy with other substituted isoxazoles, these carbons (C3 and C4) would likely appear in the range of δ 110-150 ppm.

The phenyl group carbons would show characteristic shifts: the ipso-carbon (attached to the isoxazole ring) would be found around δ 125-128 ppm. The ortho-, meta-, and para-carbons are expected in the typical aromatic region of δ 125-132 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (C3) | 110 – 150 |

| C-Cl (C4) | 110 – 150 |

| C-O (C5) | 169 – 172 |

| Phenyl C (ipso) | 125 – 128 |

| Phenyl C (ortho, meta, para) | 125 – 132 |

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the phenyl group, it would show cross-peaks between the ortho-protons and the meta-protons, aiding in their specific assignment within the aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the signals of the ortho-, meta-, and para-protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the quaternary carbons, such as C3, C4, C5, and the ipso-carbon of the phenyl ring, by observing their long-range correlations with the phenyl protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Aromatic C-H Stretching: A sharp band or series of bands would appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the phenyl ring. rjpbcs.com

C=N Stretching: The carbon-nitrogen double bond of the isoxazole ring would give rise to a characteristic absorption in the range of 1570-1615 cm⁻¹. rjpbcs.com

Aromatic C=C Stretching: The phenyl ring would exhibit multiple bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching. rsc.org

N-O Stretching: The nitrogen-oxygen single bond in the isoxazole ring typically shows a stretching vibration around 1400-1440 cm⁻¹. rjpbcs.com

C-Cl Stretching: The presence of two chlorine atoms would lead to strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹, corresponding to C-Cl stretching vibrations. rjpbcs.com

C-H Bending: Out-of-plane bending vibrations for the monosubstituted phenyl ring would be observed as strong bands in the 690-770 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3050 – 3100 | Stretching |

| C=N (Isoxazole) | 1570 – 1615 | Stretching |

| Aromatic C=C | 1450 – 1600 | Stretching |

| N-O (Isoxazole) | 1400 – 1440 | Stretching |

| C-Cl | 700 – 800 | Stretching |

| Aromatic C-H | 690 – 770 | Out-of-plane Bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₅Cl₂NO.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of ions:

M⁺˙: Containing two ³⁵Cl isotopes.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺˙: Containing two ³⁷Cl isotopes.

The relative intensities of these peaks would be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. The calculated monoisotopic mass for C₉H₅³⁵Cl₂NO is 228.97 g/mol .

The fragmentation of the isoxazole ring often proceeds via the cleavage of the weak N-O bond. researchgate.net This can lead to the formation of various fragment ions. Key predicted fragments include:

[C₆H₅CO]⁺ (m/z 105): Benzoyl cation, a very common fragment for phenyl ketone-like structures.

[C₆H₅]⁺ (m/z 77): Phenyl cation.

Loss of chlorine atoms and subsequent ring rearrangements could also lead to a complex fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺˙ | 229 | Molecular ion (containing ³⁵Cl) |

| [M+2]⁺˙ | 231 | Isotope peak (containing one ³⁷Cl) |

| [M+4]⁺˙ | 233 | Isotope peak (containing two ³⁷Cl) |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation fragment |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

This compound contains a conjugated system formed by the phenyl ring and the isoxazole ring. This conjugation is expected to give rise to intense π → π* electronic transitions. The absorption maximum (λₘₐₓ) would likely occur in the near-ultraviolet region, typically between 250 and 300 nm. The exact position and molar absorptivity (ε) would be influenced by the solvent used and the specific electronic effects of the dichloro-substituted isoxazole ring on the phenyl chromophore. The presence of the chlorine atoms and the heterocyclic system can cause shifts in the absorption wavelength compared to unsubstituted benzene (B151609).

Table 5: Predicted UV-Visible Spectroscopy Data for this compound

| Parameter | Predicted Value | Electronic Transition |

| λₘₐₓ | 250 – 300 nm | π → π* |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise measurements of bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule and its packing arrangement within the crystal lattice. For complex heterocyclic systems such as this compound and its derivatives, single-crystal X-ray diffraction is indispensable for validating molecular structures proposed by other spectroscopic methods and for understanding the subtle effects of substituent placement on molecular geometry.

Detailed research on compounds such as 4-(4-Chlorophenyl)-5-phenylisoxazole has confirmed the structure of the functionalized isoxazole core. In this derivative, the five-membered isoxazole ring is planar. nih.gov The attached chlorophenyl group at position 4 and the phenyl group at position 5 are inclined to the isoxazole ring's mean plane by 38.32 (16)° and 43.91 (18)°, respectively. nih.gov This twisted orientation is a result of steric effects between the substituents. The bond lengths within the isoxazole ring are generally comparable to those in similar structures, although some lengthening of specific bonds can occur due to steric hindrance from the attached aryl groups. nih.gov

Further illustrating the impact of halogenation, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole reveals significant torsion angles between the aryl groups and the central isoxazole ring. researchgate.net The presence of a bromine atom at the C4 position contributes to this twisted conformation, with observed torsion angles of approximately 40° and 36°. researchgate.net This non-planar arrangement is crucial for interpreting other spectroscopic data, such as in ¹³C NMR studies, where electronic effects are transmitted through the twisted system. researchgate.net

The analysis of another derivative, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, demonstrates the ability of XRD to resolve complex stereochemistry and conformation. In this molecule, both the isoxazoline and the cyclohex-2-one rings adopt an envelope conformation. nih.govresearchgate.net The mean plane of the isoxazole ring forms a dihedral angle of 13.4 (2)° with the attached chlorophenyl ring, indicating a nearly coplanar arrangement in this specific diastereoisomer. nih.govresearchgate.net

These findings underscore the power of X-ray diffraction to provide a definitive and highly detailed structural picture of isoxazole derivatives, elucidating the conformational and steric effects imposed by various substituents.

Interactive Table: Crystallographic Data for Phenylisoxazole Derivatives

| Compound Name | Crystal System | Space Group | Key Structural Features |

| 4-(4-Chlorophenyl)-5-phenylisoxazole nih.gov | Monoclinic | P2₁/c | Phenyl group inclined at 43.91° to the isoxazole ring; Chlorophenyl group inclined at 38.32° to the isoxazole ring. |

| 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole researchgate.net | Not Specified | Not Specified | Torsion angles of ~40° and ~36° between the aryl groups and the central isoxazole ring. |

| (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone nih.govresearchgate.net | Orthorhombic | P2₁2₁2₁ | Isoxazoline and cyclohex-2-one rings have envelope conformations; Dihedral angle of 13.4° between isoxazole and chlorophenyl rings. |

Computational Chemistry and Molecular Modeling of 3,4 Dichloro 5 Phenylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict electronic structure, geometry, and reactivity with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.commdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.gov DFT calculations can determine optimized molecular geometry, electronic distribution, and spectroscopic properties.

For isoxazole (B147169) derivatives, DFT studies, often using the B3LYP functional, have been employed to analyze their structural and electronic characteristics. irjweb.comresearchgate.net Such studies on related compounds, like dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, reveal how the position of chlorine atoms on the phenyl ring influences molecular geometry and reactivity. researchgate.netscispace.com In the case of 3,4-Dichloro-5-phenylisoxazole, the chlorine atoms at the 3 and 4 positions of the isoxazole ring, along with the phenyl group at the 5-position, would significantly modulate the electron density distribution across the molecule. DFT calculations would likely show a strong electron-withdrawing effect from the chlorine atoms and the electronegative nitrogen and oxygen atoms of the isoxazole ring. This would create regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions and chemical reactivity. researchgate.net

A theoretical study on 4,6-dichloro-5-nitrobenzofuroxan, which also contains a dichlorinated heterocyclic system, demonstrated that the chlorine atoms and the heterocyclic ring significantly influence the molecule's reactivity with nucleophiles. nih.gov Similarly, for this compound, DFT would be instrumental in predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. scispace.com

FMO analysis, typically performed using DFT calculations, has been applied to various isoxazole and oxazole (B20620) derivatives to understand their reactivity and electronic transitions. researchgate.netnih.govnih.govscilit.com For this compound, the HOMO is expected to be distributed over the phenyl ring and parts of the isoxazole ring, while the LUMO would likely be centered on the electron-deficient isoxazole ring, influenced by the chloro substituents. The HOMO → LUMO transition would represent a charge transfer within the molecule. mdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on similar heterocyclic systems have used these descriptors to predict their reactivity profiles. irjweb.com For this compound, these calculations would quantify its electrophilic nature, driven by the electron-withdrawing groups.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Descriptor | Definition | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). libretexts.org |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. scispace.comnumberanalytics.com |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netcal-tek.eu It is a cornerstone of structure-based drug design, helping to identify potential drug candidates by simulating their interaction with a biological target. nih.gov

While specific docking studies for this compound are not readily found, research on other isoxazole derivatives demonstrates their potential to interact with various biological targets. For instance, isoxazole-carboxamide derivatives have been studied as potential COX inhibitors, and their binding affinities were evaluated using molecular docking. nih.gov Similarly, other isoxazole compounds have been investigated as potential inhibitors of enzymes like CYP450. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: Obtaining or building the 3D structure of this compound and the target protein.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using software like AutoDock to place the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energy are considered the most favorable. dovepress.comqu.edu.sa

The phenyl group and the chloro-substituted isoxazole ring of the compound would be key features in forming interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of a target protein. cal-tek.eu

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another crucial tool in drug discovery that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.comyoutube.com

Ligand-based pharmacophore modeling is used when the 3D structure of the target receptor is unknown. mdpi.com It involves aligning a set of known active molecules to identify common chemical features that are essential for their biological activity. nih.govnih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.com

To generate a ligand-based pharmacophore model that could include a molecule like this compound, one would need a set of isoxazole derivatives with known biological activity against a particular target. The model would then represent the 3D arrangement of features responsible for this activity. This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules with the potential for similar activity. nih.govresearchgate.net

When the 3D structure of the biological target is available, a structure-based pharmacophore model can be generated. mdpi.com This approach identifies the key interaction points within the receptor's binding site that are crucial for ligand binding. nih.govbiointerfaceresearch.com The resulting pharmacophore model represents the complementary features that a ligand must possess to bind effectively.

For a target protein that could potentially bind this compound, a structure-based pharmacophore model would highlight features like hydrophobic pockets that could accommodate the phenyl ring and regions that can form interactions with the chlorine atoms or the isoxazole ring. This model serves as a filter for virtual screening, allowing for the rapid identification of potential hit compounds from large chemical libraries. biointerfaceresearch.comnih.gov

Application in Identifying Novel Chemical Scaffolds

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netrsc.orgdaneshyari.comnih.gov This designation is due to its structural features that allow for versatile molecular interactions, making it a popular core structure in the design of new therapeutic agents. rsc.orgdaneshyari.com The isoxazole moiety is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The utility of the isoxazole scaffold, and by extension derivatives like this compound, in drug discovery stems from several key characteristics:

Structural Rigidity and Versatility: The isoxazole ring provides a rigid framework that can be readily functionalized at multiple positions. This allows chemists to systematically modify the structure to optimize binding affinity and selectivity for specific biological targets. rsc.orgresearchgate.net

Favorable Physicochemical Properties: The inclusion of the isoxazole ring can improve a molecule's physicochemical properties, such as pharmacokinetic profiles. daneshyari.com The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. daneshyari.com

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other chemical groups, helping to enhance efficacy or reduce toxicity. rsc.org

Computational techniques are instrumental in leveraging the isoxazole scaffold for identifying novel drug candidates. Methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to explore how different substitutions on the isoxazole ring affect biological activity. mdpi.com These models help in designing new derivatives with potentially enhanced potency and selectivity. For instance, computational models can predict how the chloro and phenyl groups of this compound influence its potential interactions with a target protein, guiding the synthesis of more effective analogues.

The table below summarizes the significance of the isoxazole scaffold in the development of new chemical entities, a role that this compound would be a part of by virtue of its core structure.

| Feature of Isoxazole Scaffold | Relevance in Medicinal Chemistry | Computational Tool Example |

| Core Structure | Found in numerous FDA-approved drugs and clinical candidates. daneshyari.comnih.gov | Database Searching, Scaffold Hopping Algorithms |

| Biological Activity | Associated with a broad spectrum of activities (anticancer, antimicrobial, etc.). nih.govresearchgate.net | Molecular Docking, Pharmacophore Modeling |

| Synthetic Accessibility | Readily synthesized and modified. rsc.orgnih.gov | Retrosynthesis Software, Reaction Prediction |

| Physicochemical Properties | Can improve drug-like properties (e.g., ADME/Tox). daneshyari.com | ADMET Prediction Models, QSAR mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules. mdpi.comnih.gov While specific studies on this compound are not found in the reviewed literature, the application of these methods to other substituted isoxazoles provides a clear blueprint for how such an analysis would be conducted and the insights it would yield.

Conformational Analysis for a molecule like this compound would involve determining its most stable three-dimensional shape(s). This is crucial because a molecule's conformation dictates how it can interact with a biological target. The analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netekb.eg For this compound, the key conformational variable would be the torsion angle between the planar isoxazole ring and the phenyl ring. DFT calculations can map the potential energy surface as this bond rotates, identifying the lowest energy (most stable) conformers. ekb.eg

Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of atoms in the molecule over time, providing insights into its flexibility and interactions with its environment (e.g., water or a protein binding site). mdpi.comnih.gov An MD simulation of this compound complexed with a target protein could reveal:

The stability of the protein-ligand complex. nih.govbohrium.com

The specific amino acid residues involved in binding. mdpi.com

The role of the dichloro and phenyl substituents in anchoring the molecule in the binding site.

The calculation of binding free energies (e.g., using MM/PBSA methods) to quantify the affinity of the ligand for the protein. nih.govbohrium.com

The following table illustrates the type of data that would be generated from a hypothetical MD simulation study on an isoxazole derivative, demonstrating the methodology's utility.

| Simulation Parameter | Typical Value/Observation | Significance for this compound |

| Simulation Time | 100-200 nanoseconds (ns) | Ensures adequate sampling of molecular motions. bohrium.com |

| RMSD (Root Mean Square Deviation) | Stabilizes at < 3 Å | Indicates the stability of the molecule within the binding site. bohrium.com |

| Key Interacting Residues | e.g., HIS 447, LEU 287 mdpi.com | Identifies the specific protein residues that form critical bonds (hydrogen, hydrophobic) with the phenyl group or isoxazole ring. mdpi.com |

| Binding Free Energy (ΔG_bind) | -7 to -10 kcal/mol | Quantifies the binding affinity; a more negative value suggests stronger binding. bohrium.com |

| Dominant Interactions | Hydrogen bonds, hydrophobic contacts | Reveals the nature of the forces holding the molecule in place, guiding future design modifications. mdpi.combohrium.com |

Structure Activity Relationship Sar Studies of 3,4 Dichloro 5 Phenylisoxazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of phenylisoxazole derivatives can be significantly altered by modifying the substituents on both the phenyl ring and the isoxazole (B147169) core. These modifications influence the compound's electronic, lipophilic, and steric properties, which in turn affect its interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, in a series of 3,5-diaryl isoxazoles evaluated for anticancer activity, substitutions on the phenyl ring at the C-3 position played a crucial role. Derivatives with electron-donating groups in the para-position of this ring demonstrated better inhibitory activity. researchgate.net Similarly, studies on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors revealed that a cyano group at the C-3 position of the phenyl ring was the preferred substitution for high potency. nih.gov These examples underscore the sensitivity of the phenylisoxazole scaffold to substituent changes.

Interactive Data Table: SAR of Phenylisoxazole Isonicotinylhydrazone Derivatives Against M. tuberculosis

The following table presents SAR data for a series of phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives, illustrating the effect of different substituents on the phenyl ring against a sensitive strain (H37Rv) and a resistant strain (DM97) of Mycobacterium tuberculosis. The data highlights how electronic and positional changes in substituents (fluoro, chloro, bromo, methoxy (B1213986), methyl) affect antitubercular activity.

Table 1: Antitubercular Activity of Phenylisoxazole Derivatives

| Compound | Phenyl Ring Position | Substituent (X) | Biological Activity (MIC in µM) - H37Rv Strain | Biological Activity (MIC in µM) - DM97 Resistant Strain |

|---|---|---|---|---|

| 1 | 2' | -F | 0.38 | 26.65 |

| 2 | 2' | -OCH₃ | 0.39 | 25.49 |

| 3 | 2' | -Cl | 0.41 | 27.21 |

| 4 | 3' | -Cl | 0.34 | 24.31 |

| 5 | 4' | -Br | 0.36 | 24.59 |

| 6 | 4' | -OCH₃ | 0.35 | 12.41 |

| 7 | 4' | -CH₃ | 0.36 | 13.06 |

| 8 | 4' | -Cl | 0.38 | 25.15 |

| Isoniazid (Standard) | 0.91 | 24.06 |

Data sourced from Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives study. researchgate.net

Electronic effects, which include inductive and resonance effects, are fundamental to a substituent's ability to alter the electron distribution within a molecule, thereby affecting its reactivity and interactions with a biological target. researchgate.net The Hammett equation, log(k/k₀) = ρσ, is a widely used linear free-energy relationship that quantifies these effects. In this equation, σ represents the substituent constant (measuring its electronic effect relative to hydrogen), and ρ is the reaction constant (indicating the sensitivity of the reaction to these effects). nih.gov A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. nih.gov

While a specific Hammett analysis for 3,4-dichloro-5-phenylisoxazole derivatives is not available, studies on related structures provide valuable insights. For example, in the development of 2,4-dichloro-N-(phenyl)benzenesulfonamide analogs as antidiabetics, it was observed that electron-withdrawing substitutions on the phenyl ring (such as F, Br, and Cl) resulted in stronger activity, which would correspond to a positive ρ value in a Hammett analysis. nih.gov Conversely, electron-donating methyl groups led to diminished activity. nih.gov In another study on 3,4,5-trisubstituted isoxazoles, the most cytotoxic compounds against a leukemia cell line were those with a methyl group (electron-donating) and a chloro group (electron-withdrawing), suggesting a complex electronic relationship that may not be linearly correlated in a simple Hammett plot. researchgate.net

Steric factors, relating to the size and shape of substituents, can influence drug-receptor binding by either facilitating a better fit or causing hindrance that prevents optimal interaction. The Taft equation, log(k/k_Me_) = ρσ + δE_s_, is an extension of the Hammett equation that specifically accounts for steric effects (E_s_) in addition to polar electronic effects (σ*). nih.gov The steric parameter, E_s_, quantifies the bulk of a substituent, while the sensitivity factor, δ, indicates how susceptible the reaction is to these steric influences. nih.gov

In the context of this compound, the chlorine atoms at the C3 and C4 positions create a specific steric environment. Modifications to the phenyl ring at C5 would need to be sterically compatible with the target's binding pocket. For example, in a series of pyrimido[4,5-b]indole-2,4-diamines designed as VEGFR-2 inhibitors, the inclusion of a 4'-isopropyl group was used to probe for bulk tolerance at the active site. rsc.org This derivative showed potent activity, though less than a 4'-chloro substituted analog, indicating that while some bulk is tolerated, a specific size and electronic profile is optimal. rsc.org This highlights that steric, electronic, and lipophilic factors are often intertwined and must be co-optimized during drug design.

Identification of Key Pharmacophoric Features within the Isoxazole Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Identifying these features for the phenylisoxazole scaffold is key to designing new, potent derivatives. researchgate.net Common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

For isoxazole derivatives, the core itself can be a key pharmacophoric element. The nitrogen atom can act as a hydrogen bond acceptor, and the entire heterocyclic ring can engage in various non-covalent interactions. mdpi.com Studies on isoxazole-based FXR agonists have shown that the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety occupies a hydrophobic cavity in the receptor's ligand-binding domain, while the isoxazole ring itself forms a hydrogen bond and π-stacking interactions.

In another example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on a training set of active compounds identified two aromatic rings and one hydrogen bond acceptor as the key features. researchgate.net For antifungal thiazole (B1198619) derivatives, which often share bioactivity profiles with isoxazoles, key features include an aromatic nitrogen atom (as a hydrogen bond acceptor) and a hydrophobic phenyl ring. mdpi.com The combination of the phenyl ring and the dichlorinated isoxazole core in this compound likely serves as a crucial hydrophobic and electronically tuned scaffold that can be further decorated with specific functional groups to target hydrogen bonding or other polar interactions in a binding site.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. saapjournals.org

Several QSAR studies have been successfully applied to isoxazole derivatives. In one study on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity, a QSAR model was developed that showed a strong correlation between the predicted and observed activity. mdpi.comresearchgate.net The model indicated that the number of hydrogen bond acceptors was a key descriptor, with a lower value correlating to higher anti-inflammatory activity. researchgate.net

Another 2D-QSAR study on isoxazole derivatives with antifungal activity against rice pathogens also yielded robust predictive models. researchgate.net For a series of imidazole (B134444) derivatives, which are also five-membered heterocycles with antifungal properties, QSAR models demonstrated that antifungal potency was related to parameters describing molecular size, bulkiness, and polar and lipophilic interactions. nih.gov A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists successfully identified the structural requirements for activity, showing that hydrophobicity at one position and an electronegative group at another were crucial. These examples demonstrate that QSAR is a powerful tool for dissecting the complex interplay of factors governing the biological activity of isoxazole-based compounds and for guiding the design of more potent analogues of the this compound scaffold.

Interactive Data Table: QSAR Descriptors for Antifungal Triazolothiadiazines

This table shows data from a QSAR study on triazolothiadiazine compounds, which are structurally related heterocyclic systems. It illustrates the types of molecular descriptors (related to connectivity, shape, and electronic properties) used to build predictive models for antifungal activity against Aspergillus niger. Such descriptors would be central to building a QSAR model for this compound derivatives.

Table 2: Molecular Descriptors and Antifungal Activity

| Compound | Observed Activity (Zone of Inhibition, mm) | Predicted Activity (mm) | Kappa 2 Descriptor (Shape) | Chi 1 Descriptor (Connectivity) |

|---|---|---|---|---|

| 1a | 15.6 | 15.3 | 4.39 | 4.95 |

| 1b | 16.2 | 16.5 | 5.09 | 5.65 |

| 1c | 17.5 | 17.0 | 5.09 | 5.65 |

| 1e | 15.8 | 15.7 | 5.09 | 5.65 |

| 1f | 14.9 | 15.1 | 4.81 | 5.37 |

| 1h | 17.2 | 17.1 | 5.65 | 6.16 |

| 1j | 16.5 | 16.3 | 5.65 | 6.16 |

| 1k | 15.6 | 15.7 | 5.37 | 5.88 |

Data adapted from a QSAR study on triazolothiadiazine compounds. mdpi.com

Biological Activity and Molecular Mechanisms of 3,4 Dichloro 5 Phenylisoxazole Analogues in Vitro Research

In Vitro Antimicrobial Activity

The antimicrobial potential of isoxazole (B147169) analogues has been evaluated against a variety of pathogenic bacteria. These studies are critical in the search for new antibiotics to combat the growing challenge of antimicrobial resistance.

Evaluation Against Gram-Positive Bacterial Strains

Several studies have demonstrated the efficacy of isoxazole derivatives against Gram-positive bacteria. A series of isoxazole-containing chalcones and their corresponding dihydropyrazole derivatives were assessed for their antibacterial properties. nih.gov One of the chalcone (B49325) compounds, in particular, exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov

In another study, newly synthesized benzimidazole-based thio-oxadiazole analogues were evaluated, with one compound showing moderate activity against S. aureus with a MIC value of 32 μg/mL. nih.gov Further research into functionalized isoxazoles revealed good to moderate antibacterial activity against both Staphylococcus aureus and Bacillus subtilis. nih.gov Additionally, certain 1,3-oxazole derivatives, which can be considered isosteric analogues, were found to be active against Staphylococcus epidermidis and Bacillus subtilis, with MIC values recorded at 56.2 μg/mL. mdpi.com

Table 1: In Vitro Activity of Isoxazole Analogues Against Gram-Positive Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoxazolylchalcone (Compound 28) | Staphylococcus aureus | 1 | nih.gov |

| Benzimidazole thio-oxadiazole (Compound 8b) | Staphylococcus aureus | 32 | nih.gov |

| 1,3-Oxazole derivative (Compound 4a) | Staphylococcus epidermidis 756 | 56.2 | mdpi.com |

Evaluation Against Gram-Negative Bacterial Strains

The activity of isoxazole analogues has also been investigated against Gram-negative bacteria, which are often more challenging to inhibit due to their complex cell wall structure. Research on isoxazole-containing sulfonylamides has shown them to be promising antimicrobial agents with a broad spectrum of action, particularly against multidrug-resistant Escherichia coli. bioorganica.com.ua

A study on triazole-isoxazole hybrids identified a conjugate, compound 7b, that displayed selective and powerful antibacterial effects against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The MIC for this compound against E. coli was 15 mg/mL, and against P. aeruginosa, it was 30 mg/mL. mdpi.com Other isoxazole derivatives have been synthesized and tested against Gram-negative bacteria, with some compounds showing significant zones of inhibition, indicating antibacterial activity. ipindexing.com Furthermore, certain N-acyl-α-amino acid and 4H-1,3-oxazol-5-one derivatives have demonstrated inhibitory effects on E. coli and P. aeruginosa, with MIC values as low as 14 μg/mL against P. aeruginosa. mdpi.com

Table 2: In Vitro Activity of Isoxazole Analogues Against Gram-Negative Bacteria

| Compound Class | Bacterial Strain | MIC | Reference |

|---|---|---|---|

| Triazole-Isoxazole Hybrid (Compound 7b) | Escherichia coli ATCC 25922 | 15 mg/mL | mdpi.com |

| Triazole-Isoxazole Hybrid (Compound 7b) | Pseudomonas aeruginosa | 30 mg/mL | mdpi.com |

| N-acyl-α-amino acid ester (Compound 3a) | Pseudomonas aeruginosa ATCC 27853 | 14 µg/mL | mdpi.com |

In Vitro Antifungal Activity

In addition to antibacterial properties, isoxazole analogues have been explored for their potential to combat fungal infections. A series of isoxazole-based chalcones and dihydropyrazoles were tested against fungal strains, including Aspergillus niger and Candida tropicalis. nih.gov Dihydropyrazole derivatives demonstrated notable antifungal activity, with one compound (46) showing excellent potency with an IC50 value of 2 ± 1 µg/mL. nih.gov

Other studies have focused on various Candida species, which are common causes of opportunistic fungal infections. A series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and showed lower MIC values against six Candida species when compared to the standard drug fluconazole, indicating potent antifungal activity. nih.govmdpi.com Similarly, other oxazole-based compounds have shown very good antifungal activity against Candida albicans, with MIC values recorded at 14 μg/mL. mdpi.com

Table 3: In Vitro Antifungal Activity of Isoxazole Analogues

| Compound Class | Fungal Strain | MIC / IC50 (µg/mL) | Reference |

|---|---|---|---|

| Dihydropyrazole (Compound 46) | Not Specified | IC50: 2 ± 1 | nih.gov |

| N-acyl-α-amino acid (Compound 1d) | Candida albicans 128 | MIC: 14 | mdpi.com |

| N-acyl-α-amino acid ester (Compound 3a) | Candida albicans 128 | MIC: 14 | mdpi.com |

| Ethyl 1,3-oxazol-5-yl carbonate (Compound 4a) | Candida albicans 128 | MIC: 14 | mdpi.com |

In Vitro Antitumor and Cytotoxicity Studies

The application of isoxazole analogues extends to oncology, where their ability to inhibit cancer cell growth and induce cell death has been a significant area of investigation.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various isoxazole derivatives have been evaluated against a panel of human cancer cell lines. A novel series of 3',4'-bis(3,4,5-trimethoxyphenyl)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one derivatives was synthesized and evaluated for cytotoxic effects. eurekaselect.com One compound from this series, 9e, displayed particularly potent in vitro antiproliferative activity against the T47D breast cancer cell line, with an IC50 value of 0.07 µM. eurekaselect.com

In another study, estradiol-benzisoxazole hybrids were synthesized and tested for antiproliferative activities on various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and DU-145 (prostate). nih.gov These compounds exhibited remarkable cancer cell-specific antiproliferative activity. nih.gov Furthermore, dihydropyrazoles derived from isoxazolylchalcones were assessed for their anticancer potential, with two compounds (45 and 39) showing significant activity against a prostate cancer cell line with IC50 values of 2 ± 1 µg/mL and 4 ± 1 µg/mL, respectively. nih.gov

Table 4: In Vitro Cytotoxicity of Isoxazole Analogues Against Cancer Cell Lines

| Compound Class | Cell Line | IC50 | Reference |

|---|---|---|---|

| Spiro[indene-2,5'-isoxazol]-1(3H)-one (Compound 9e) | T47D (Breast) | 0.07 µM | eurekaselect.com |

| Dihydropyrazole (Compound 45) | Prostate Cancer | 2 ± 1 µg/mL | nih.gov |

| Dihydropyrazole (Compound 39) | Prostate Cancer | 4 ± 1 µg/mL | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

Beyond general cytotoxicity, studies have delved into the molecular mechanisms by which isoxazole analogues exert their anticancer effects. Research has shown that novel synthetic isoxazole derivatives can exhibit significant pro-apoptotic activity. researchgate.net A study on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds demonstrated significant capabilities to induce both early and late apoptosis in K562 chronic myelogenous leukemia cells. researchgate.net

Similarly, estradiol-benzisoxazole hybrids have been shown to trigger apoptosis in cancer cells. nih.gov The mechanism of action was investigated by measuring the expression of pro-apoptotic genes. Treatment of DU-145, HeLa, and MCF-7 cells with these hybrids led to significant alterations in the mRNA levels of key pro-apoptotic markers, including BAX, Caspase-3 (Casp-3), p21, and p53, confirming their role in inducing programmed cell death. nih.gov

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)

Analogues of 3,4-dichloro-5-phenylisoxazole have demonstrated a range of biological activities in in vitro studies, including anti-inflammatory, antioxidant, and antiparasitic effects.

Anti-inflammatory Activity:

The anti-inflammatory properties of isoxazole derivatives have been a significant area of investigation. For instance, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (a dihydroisoxazole (B8533529) analogue) demonstrated its ability to modulate inflammatory responses in vitro. This compound effectively reduced the release of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. nih.gov Furthermore, it was found to decrease the levels of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. nih.gov

Other studies on various isoxazole derivatives have also highlighted their potential as anti-inflammatory agents through the inhibition of key inflammatory enzymes like COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). nih.govnih.govplos.org The inhibitory concentrations (IC50) for some of these derivatives against COX enzymes indicate potent activity. nih.gov

Antioxidant Activity:

Several isoxazole derivatives have been evaluated for their antioxidant potential using in vitro assays. A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. researchgate.netnih.gov Fluorophenyl-isoxazole-carboxamide derivatives, for example, have shown potent antioxidant activity in this assay, with some compounds exhibiting significantly lower IC50 values compared to the standard antioxidant, Trolox. researchgate.netnih.gov This suggests that the isoxazole scaffold may be a promising framework for the development of novel antioxidant agents.

The antioxidant mechanism of such compounds is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components. researchgate.netnih.gov

Antiparasitic Activity:

The isoxazole core is also found in compounds with antiparasitic properties. While direct studies on this compound are scarce, research on other isoxazole-containing molecules has shown activity against various parasites. For example, certain isoxazole analogues have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The mechanism of action for some antiparasitic drugs involves the generation of toxic free radicals that damage the parasite. nih.gov

Table 1: In Vitro Biological Activities of this compound Analogues

| Biological Activity | Compound/Analogue Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|---|

| Anti-inflammatory | 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole | LPS-stimulated macrophages | Decreased TNF-α and IL-6 release; Diminished COX-2 levels. | nih.gov |

| Anti-inflammatory | Isoxazole derivatives | In vitro COX-1/COX-2 enzyme inhibition assay | Selective inhibition of COX-2 over COX-1. | nih.gov |

| Anti-inflammatory | Isoxazole derivatives | In vitro 5-lipoxygenase (5-LOX) inhibition assay | Concentration-dependent inhibition of 5-LOX. | nih.govplos.org |

| Antioxidant | Fluorophenyl-isoxazole-carboxamides | DPPH radical scavenging assay | Potent free radical scavenging activity. | researchgate.netnih.gov |

| Antiparasitic | Isoxazole analogues | Trypanosoma cruzi culture | Activity against the parasite. | mdpi.com |

Molecular Mechanism of Action Investigations (In Vitro)

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have begun to elucidate these mechanisms, focusing on their interactions with specific molecular targets and their influence on cellular signaling pathways.

The anti-inflammatory effects of isoxazole analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade. As mentioned, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are prominent targets. nih.govnih.govplos.org The differential inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

For instance, certain isoxazole derivatives have been shown to be potent and selective inhibitors of COX-2, with IC50 values in the micromolar range. nih.gov Similarly, the inhibition of 5-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes, has been demonstrated for other isoxazole compounds, with some exhibiting significant inhibitory activity at low micromolar concentrations. nih.govplos.org

Table 2: In Vitro Enzyme Inhibition by Analogues of this compound

| Enzyme Target | Analogue Class | IC50 Value | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Isoxazole derivatives | Varies (µM range) | nih.gov |

| 5-Lipoxygenase (5-LOX) | Isoxazole derivatives | Varies (µM range) | nih.govplos.org |

Beyond direct enzyme inhibition, isoxazole analogues can modulate intracellular signaling pathways that are critical for the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are two such interconnected cascades that regulate the expression of numerous pro-inflammatory genes. nih.govnih.govmdpi.com

Studies on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole have shown that it can prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway in LPS-stimulated macrophages. nih.gov By doing so, it effectively suppresses the production of inflammatory mediators at the transcriptional level. The inhibition of these pathways represents a key mechanism for the anti-inflammatory effects observed with this class of compounds.

Target Identification and Validation (In Vitro)

The identification and validation of specific molecular targets are fundamental steps in drug discovery. For analogues of this compound, the primary targets identified through in vitro studies are enzymes involved in inflammation, such as COX-2 and 5-LOX. nih.govnih.govplos.org The validation of these targets is supported by the consistent observation of enzyme inhibition by various isoxazole derivatives and the correlation of this inhibition with their anti-inflammatory activity.

Further target identification and validation studies are necessary to fully understand the spectrum of molecular interactions for this class of compounds. Techniques such as affinity chromatography, expression profiling, and genetic methods can be employed to uncover novel targets and confirm the relevance of known ones.

Medicinal Chemistry Applications and Lead Optimization Strategies for 3,4 Dichloro 5 Phenylisoxazole Derivatives

Hit-to-Lead Generation and Refinement

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" compound involves a multi-faceted evaluation and limited optimization to identify a promising chemical series for further development. researchgate.netsophion.com For a hypothetical hit compound like 3,4-dichloro-5-phenylisoxazole, the hit-to-lead process would begin with the confirmation of its activity and the establishment of a preliminary structure-activity relationship (SAR). youtube.com

The initial steps in this phase would involve:

Hit Confirmation: Re-testing the initial hit to ensure its activity is reproducible.